8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane, commonly known as MPA, is a chemical compound that belongs to the class of tropane alkaloids. MPA is a potent and selective muscarinic acetylcholine receptor antagonist that has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Efficient Synthesis Techniques
Research has focused on developing efficient synthesis techniques for azabicyclooctanes, including 8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane and its analogs. For instance, Singh et al. (2007) detailed a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) using pyroglutamic acid, highlighting its potential for producing 3-substituted analogs with affinities for D2 and 5-HT2A receptors (Singh et al., 2007). Similarly, Zaytsev et al. (2016) described concise syntheses of bridged morpholines starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid, showcasing a solvent-free step for key cyclization (Zaytsev et al., 2016).
Chemical Structure and Conformation Studies
Research has also been directed towards understanding the chemical structure and conformation of azabicyclooctane derivatives. Wood et al. (2007) explored the gold(III) tetrachloride salt of L-cocaine, revealing insights into the protonated N atom's intramolecular hydrogen bonding (Wood et al., 2007). This type of study is crucial for understanding the interaction mechanisms of these compounds.
Applications in Catalysis and Asymmetric Synthesis
Further studies have demonstrated the application of azabicyclooctane derivatives in catalysis and asymmetric synthesis. For example, Witten and Jacobsen (2014) reported on the highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes, facilitated by a dual catalyst system. This method produced 8-oxabicyclo[3.2.1]octane derivatives, a scaffold common in natural products and medicinally active compounds (Witten & Jacobsen, 2014).
Synthesis of Bioactive Derivatives
Additionally, research into the synthesis of bioactive derivatives from azabicyclooctane frameworks has been conducted. For instance, Burke et al. (1999) described a new strategy for synthesizing 6,8-dioxabicyclo[3.2.1]octanes, a structural subunit in natural products, which was applied in the syntheses of (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin (Burke et al., 1999).
Mechanism of Action
Mode of Action
Based on its structural similarity to certain tropane alkaloids , it might interact with its targets in a similar manner. Tropane alkaloids are known to interact with various neurotransmitter systems in the nervous system, affecting the reuptake of neurotransmitters and modulating neuronal signaling .
Biochemical Pathways
If it behaves like other tropane alkaloids, it could potentially affect neurotransmitter systems, such as the cholinergic, dopaminergic, and serotonergic pathways . These systems play crucial roles in various physiological processes, including mood regulation, memory, and motor control .
Result of Action
If it acts similarly to tropane alkaloids, it could potentially alter neuronal signaling, leading to changes in mood, memory, and motor control . .
properties
IUPAC Name |
8-methyl-3-(2-propan-2-ylpyrimidin-4-yl)oxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-10(2)15-16-7-6-14(17-15)19-13-8-11-4-5-12(9-13)18(11)3/h6-7,10-13H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZJUACKPQNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)OC2CC3CCC(C2)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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